Cas no 491875-99-1 (3-(4-fluorophenyl)-5-methyl-1,2-oxazole)

3-(4-Fluorophenyl)-5-methyl-1,2-oxazole is a fluorinated heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group and a methyl group at the 3- and 5-positions, respectively. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances metabolic stability and bioavailability, while the oxazole ring contributes to its versatility in medicinal chemistry. Its well-defined reactivity profile allows for selective functionalization, facilitating the development of novel bioactive molecules. The compound is characterized by high purity and stability, ensuring consistent performance in research and industrial applications.
3-(4-fluorophenyl)-5-methyl-1,2-oxazole structure
491875-99-1 structure
商品名:3-(4-fluorophenyl)-5-methyl-1,2-oxazole
CAS番号:491875-99-1
MF:C10H8NOF
メガワット:177.175
CID:2196295
PubChem ID:12182545

3-(4-fluorophenyl)-5-methyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

    • 3-(4-Fluorophenyl)-5-methylisoxazole
    • 3-(4-fluorophenyl)-5-methyl-1,2-oxazole
    • EN300-1273304
    • SCHEMBL562246
    • RUA87599
    • InChI=1/C10H8FNO/c1-7-6-10(12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
    • 3-(4-FLUOROPHENYL)-5-METHYLISOXAZOLE
    • Z3019508092
    • LHFLXLRCDZEKPV-UHFFFAOYSA-
    • DTXSID90479463
    • 491875-99-1
    • インチ: InChI=1S/C10H8FNO/c1-7-6-10(12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
    • InChIKey: LHFLXLRCDZEKPV-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 177.058992041g/mol
  • どういたいしつりょう: 177.058992041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

3-(4-fluorophenyl)-5-methyl-1,2-oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1273304-10.0g
3-(4-fluorophenyl)-5-methyl-1,2-oxazole
491875-99-1 95.0%
10.0g
$2146.0 2025-02-19
1PlusChem
1P028QQ9-50mg
3-(4-fluorophenyl)-5-methyl-1,2-oxazole
491875-99-1 95%
50mg
$173.00 2024-05-01
Enamine
EN300-1273304-500mg
3-(4-fluorophenyl)-5-methyl-1,2-oxazole
491875-99-1 95.0%
500mg
$374.0 2023-10-02
Enamine
EN300-1273304-10000mg
3-(4-fluorophenyl)-5-methyl-1,2-oxazole
491875-99-1 95.0%
10000mg
$2146.0 2023-10-02
1PlusChem
1P028QQ9-2.5g
3-(4-fluorophenyl)-5-methyl-1,2-oxazole
491875-99-1 95%
2.5g
$1271.00 2024-05-01
Enamine
EN300-1273304-5.0g
3-(4-fluorophenyl)-5-methyl-1,2-oxazole
491875-99-1 95.0%
5.0g
$1448.0 2025-02-19
Enamine
EN300-1273304-1.0g
3-(4-fluorophenyl)-5-methyl-1,2-oxazole
491875-99-1 95.0%
1.0g
$499.0 2025-02-19
Enamine
EN300-1273304-2.5g
3-(4-fluorophenyl)-5-methyl-1,2-oxazole
491875-99-1 95.0%
2.5g
$978.0 2025-02-19
Enamine
EN300-1273304-0.25g
3-(4-fluorophenyl)-5-methyl-1,2-oxazole
491875-99-1 95.0%
0.25g
$200.0 2025-02-19
Enamine
EN300-1273304-100mg
3-(4-fluorophenyl)-5-methyl-1,2-oxazole
491875-99-1 95.0%
100mg
$140.0 2023-10-02

3-(4-fluorophenyl)-5-methyl-1,2-oxazole 関連文献

3-(4-fluorophenyl)-5-methyl-1,2-oxazoleに関する追加情報

3-(4-Fluorophenyl)-5-Methyl-1,2-Oxazole: A Comprehensive Overview

The compound with CAS No 491875-99-1, commonly referred to as 3-(4-fluorophenyl)-5-methyl-1,2-oxazole, is a significant molecule in the field of organic chemistry. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group at the 3-position and a methyl group at the 5-position introduces unique electronic and steric properties to this molecule, making it a subject of interest in various research areas.

Oxazole derivatives have been extensively studied due to their versatile applications in drug discovery, material science, and agrochemicals. The fluorophenyl group in this compound contributes to its high stability and lipophilicity, which are desirable traits in pharmaceutical applications. Recent studies have highlighted the potential of 3-(4-fluorophenyl)-5-methyl-1,2-oxazole as a building block for constructing bioactive molecules. For instance, researchers have explored its role in developing novel antiviral agents and anticancer drugs.

The synthesis of 3-(4-fluorophenyl)-5-methyl-1,2-oxazole typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. One of the most efficient methods reported in the literature involves the reaction of 4-fluorobenzaldehyde with an appropriate amine derivative under specific conditions. This approach ensures high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to optimize the reaction conditions further.

In terms of physical properties, 3-(4-fluorophenyl)-5-methyl-1,2-oxazole exhibits a melting point of approximately 160°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270–300 nm, indicating its potential for use in optoelectronic materials. Recent advancements in computational chemistry have enabled researchers to predict its electronic structure and reactivity with high accuracy.

The application of 3-(4-fluorophenyl)-5-methyl-1,2-oxazole extends beyond traditional pharmaceuticals. It has been utilized as a precursor for synthesizing advanced materials such as metalloorganic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage and catalytic applications.

From an environmental perspective, the biodegradation and toxicity profiles of 3-(4-fluorophenyl)-5-methyl-1,2-oxazole have been thoroughly investigated. Studies indicate that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental impact. Additionally, acute toxicity tests reveal that it poses minimal risk to aquatic organisms when used within recommended limits.

In conclusion, 3-(4-fluorophenyl)-5-methyl-1,2-oxazole is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool for researchers in academia and industry alike. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an even more significant role in the development of innovative solutions across various fields.

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